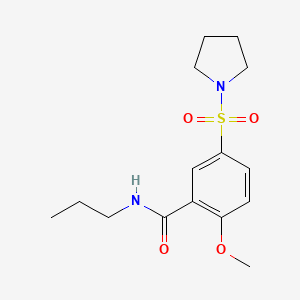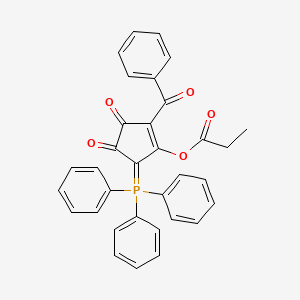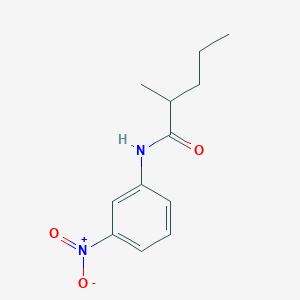
2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide, also known as MPSPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPSPB belongs to the class of sulfonylurea compounds and has been found to exhibit promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide is not fully understood. However, it is believed to act on the voltage-gated sodium channels in the nervous system, leading to the inhibition of neuronal excitability. 2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide has also been shown to activate the ATP-sensitive potassium channels in the pancreas, leading to the release of insulin.
Biochemical and Physiological Effects:
2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. 2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide has also been found to reduce pain by inhibiting the production of prostaglandins. In addition, 2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to have a protective effect on the central nervous system by reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. 2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide also exhibits a high level of stability, making it suitable for long-term storage. However, one limitation of 2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several future directions for the study of 2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide. One area of research is the development of new derivatives of 2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide with improved therapeutic properties. Another area of research is the investigation of the effects of 2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide on different types of neurons and other cells in the nervous system. Finally, the potential use of 2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is an area of active research.
Méthodes De Synthèse
The synthesis of 2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide can be achieved through a multi-step process involving the reaction of 2-methoxy-5-nitrobenzamide with pyrrolidine and propylamine. The reaction is followed by the reduction of the nitro group using a reducing agent such as iron powder or tin(II) chloride. The final product is obtained after purification using chromatography techniques.
Applications De Recherche Scientifique
2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. 2-methoxy-N-propyl-5-(1-pyrrolidinylsulfonyl)benzamide has also been shown to have a protective effect on the central nervous system and can be used in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-methoxy-N-propyl-5-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-8-16-15(18)13-11-12(6-7-14(13)21-2)22(19,20)17-9-4-5-10-17/h6-7,11H,3-5,8-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMWZMHZBWOCGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-propyl-5-pyrrolidin-1-ylsulfonylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[2-(2-naphthyloxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5144087.png)

![2-[3-(3-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5144113.png)
![N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5144114.png)

![4-methoxybenzyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5144133.png)
![3-(3-chlorophenyl)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5144139.png)
![3,6-dimethyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5144154.png)
![methyl 3-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5144159.png)
![methyl 5-chloro-7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate](/img/structure/B5144176.png)
![5'-allyl 3'-ethyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5144178.png)
![N'-[1-(4-butoxyphenyl)propylidene]-8-chloro-2-(4-ethylphenyl)-4-quinolinecarbohydrazide](/img/structure/B5144183.png)